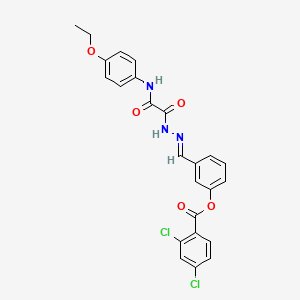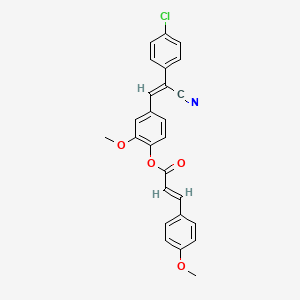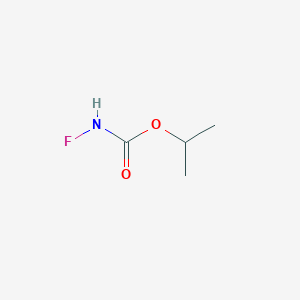![molecular formula C23H22ClFN4O2S B12008274 8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12008274.png)
8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(2-クロロ-6-フルオロフェニル)メチルスルファニル]-1,3-ジメチル-7-(3-フェニルプロピル)プリン-2,6-ジオンは、分子式C23H22ClFN4O2Sを持つ複雑な有機化合物です。この化合物はプリンファミリーに属し、クロロフルオロフェニル基、メチルスルファニル基、およびフェニルプロピル基がプリンコアに結合したユニークな構造が特徴です。その独特の化学的性質により、さまざまな科学研究アプリケーションで使用されています。
準備方法
8-[(2-クロロ-6-フルオロフェニル)メチルスルファニル]-1,3-ジメチル-7-(3-フェニルプロピル)プリン-2,6-ジオンの合成には、複数のステップが必要です。一般的な合成経路の1つは、以下のステップで構成されます。
出発物質: 合成は、クロロフルオロフェニルメチルスルファニル中間体の調製から始まります。
反応条件: 中間体は、塩基および適切な溶媒の存在など、特定の条件下で1,3-ジメチル-7-(3-フェニルプロピル)プリン-2,6-ジオンと反応させます。
精製: 最終生成物は、再結晶化またはクロマトグラフィーなどの技術を使用して精製し、目的の化合物を高純度で得ます。
工業生産方法では、これらの反応を連続フローリアクターを使用してスケールアップし、収率と効率を最大化するように反応条件を最適化する必要があります。
化学反応の分析
8-[(2-クロロ-6-フルオロフェニル)メチルスルファニル]-1,3-ジメチル-7-(3-フェニルプロピル)プリン-2,6-ジオンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化させることができ、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、還元された硫黄含有誘導体を生成します。
置換: クロロフルオロフェニル基は、アミンやチオールなどの求核剤と求核置換反応を起こすことができ、異なる官能基を持つ新しい誘導体を生成します。
これらの反応で使用される一般的な試薬および条件には、有機溶媒、触媒、および制御された温度が含まれます。生成される主な生成物は、使用される特定の反応および条件によって異なります。
科学研究アプリケーション
8-[(2-クロロ-6-フルオロフェニル)メチルスルファニル]-1,3-ジメチル-7-(3-フェニルプロピル)プリン-2,6-ジオンには、いくつかの科学研究アプリケーションがあります。
化学: より複雑な分子の合成や反応機構の研究におけるビルディングブロックとして使用されます。
生物学: この化合物は、酵素阻害や受容体結合など、潜在的な生物活性について研究されています。
医学: 抗炎症作用や抗癌作用など、潜在的な治療的用途を探求する研究が進行中です。
産業: 新規材料の開発や、特殊化学品の合成における前駆体として使用されます。
科学的研究の応用
8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
8-[(2-クロロ-6-フルオロフェニル)メチルスルファニル]-1,3-ジメチル-7-(3-フェニルプロピル)プリン-2,6-ジオンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定のアプリケーションによって異なり、現在も研究中です。
類似の化合物との比較
8-[(2-クロロ-6-フルオロフェニル)メチルスルファニル]-1,3-ジメチル-7-(3-フェニルプロピル)プリン-2,6-ジオンは、次のような他の類似の化合物と比較することができます。
- 7-(4-クロロベンジル)-8-[(2-クロロ-6-フルオロベンジル)スルファニル]-1,3-ジメチル-3,7-ジヒドロ-1H-プリン-2,6-ジオン
- 7-(2-クロロベンジル)-8-[(2-クロロ-6-フルオロベンジル)スルファニル]-1,3-ジメチル-3,7-ジヒドロ-1H-プリン-2,6-ジオン
これらの化合物は、構造的に類似していますが、特定の置換基が異なり、化学的および生物学的特性に違いが生じます。
類似化合物との比較
8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione can be compared with other similar compounds, such as:
- 7-(4-Chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 7-(2-Chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties
特性
分子式 |
C23H22ClFN4O2S |
|---|---|
分子量 |
473.0 g/mol |
IUPAC名 |
8-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C23H22ClFN4O2S/c1-27-20-19(21(30)28(2)23(27)31)29(13-7-10-15-8-4-3-5-9-15)22(26-20)32-14-16-17(24)11-6-12-18(16)25/h3-6,8-9,11-12H,7,10,13-14H2,1-2H3 |
InChIキー |
GLXHQFJEJLVUSR-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CCCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4,5,6-Tetrahydrobenzo[h]quinolin-4a(2H)-ol](/img/structure/B12008194.png)
![(5E)-5-(2H-chromen-3-ylmethylidene)-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12008195.png)
![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12008196.png)
![ethyl {[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B12008197.png)









![5-[4-(Benzyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008272.png)
